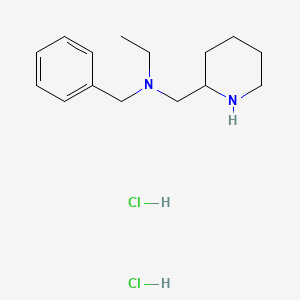![molecular formula C17H25BO3 B1424852 2-[2-(Cyclopropylmethoxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1185836-99-0](/img/structure/B1424852.png)
2-[2-(Cyclopropylmethoxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Übersicht
Beschreibung
“2-[2-(Cyclopropylmethoxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a chemical compound that has been studied for its potential applications in various fields . It is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron .
Synthesis Analysis
The synthesis of this compound involves a five-step process starting from 2-hydroxybenzoic acid . The final compound was examined for its antibacterial activity . The structure of the compound was confirmed on the basis of H and C-NMR, LC-MS, FT-IR, and elemental analysis .
Molecular Structure Analysis
The molecular structure of “this compound” was confirmed using various techniques such as H and C-NMR, LC-MS, FT-IR, and elemental analysis . The disappearance of NH protons in NMR as well as IR spectra confirmed the synthesis of the oxadiazole ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 192.02 g/mol . It also has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 4 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Applications in Protease Inhibition : One study focused on the synthesis of related compounds, which showed inhibitory activity against serine proteases, including thrombin. These compounds were examined in both solid and solution states, revealing weak N–B coordination (Spencer et al., 2002).
Crystal Structure Analysis : Another research involved the crystal structure determination of a similar compound. This study provided insights into the molecular configuration, showcasing the importance of crystallography in understanding the properties of such compounds (Seeger & Heller, 1985).
Material Synthesis for Technology Applications : Research has been conducted on synthesizing novel derivatives of this compound, which have applications in creating new materials for Liquid Crystal Display (LCD) technology. These compounds are also being explored for their potential therapeutic applications in neurodegenerative diseases (Das et al., 2015).
Use in Organometallic Chemistry : A study presented the synthesis of a related compound, which was used in catalytic reactions to produce organoboronate esters. These reactions are significant in the field of organometallic chemistry (Fritschi et al., 2008).
Biological Studies and Lipogenic Inhibition : Some derivatives of this compound have been studied for their lipogenesis inhibitory effects, demonstrating their potential in suppressing lipogenic gene expression in mammalian hepatocytes. This makes them promising candidates for lipid-lowering drugs (Das et al., 2011).
Polymer Synthesis and Applications : In the field of polymer science, this compound has been used in Suzuki-Miyaura coupling polymerization to produce poly(3-hexylthiophene) with high regioregularity. This process is crucial for producing polymers with specific properties (Yokozawa et al., 2011).
Wirkmechanismus
Target of Action
It is known that compounds bearing the oxadiazole moiety, which is present in this compound, have been recognized as privileged structures in medicinal chemistry . They are found in many therapeutic agents, such as Fenadiazole, Nesapidil, Furamizole, and Raltegravir .
Mode of Action
It is synthesized from n’-acetyl-2-(cyclopropylmethoxy)benzohydrazide by using triphenylphosphine, triethylamine, carbon tetrachloride, and acetonitrile
Biochemical Pathways
1,3,4-oxadiazole derivatives, which this compound is a part of, are known to exhibit a wide variety of biological activities such as antimicrobial, antimitotic, antihypertensive, anticonvulsant, anti-inflammatory, and muscle relaxant . The downstream effects of these pathways would depend on the specific target and mode of action of the compound.
Result of Action
Eigenschaften
IUPAC Name |
2-[2-(cyclopropylmethoxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BO3/c1-12-6-9-15(19-11-13-7-8-13)14(10-12)18-20-16(2,3)17(4,5)21-18/h6,9-10,13H,7-8,11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDACVYOXAXFBCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)OCC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718754 | |
| Record name | 2-[2-(Cyclopropylmethoxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1185836-99-0 | |
| Record name | 2-[2-(Cyclopropylmethoxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185836-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-(Cyclopropylmethoxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



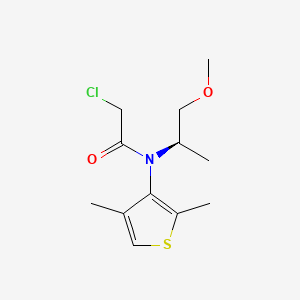
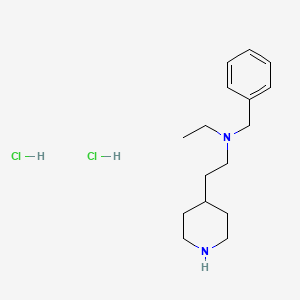
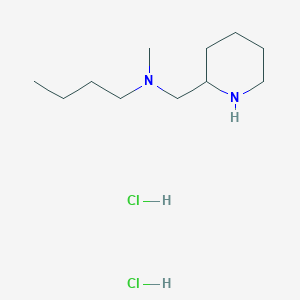
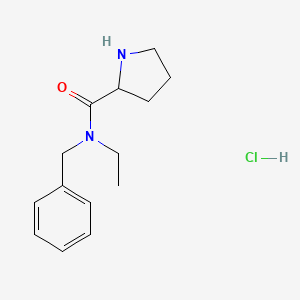


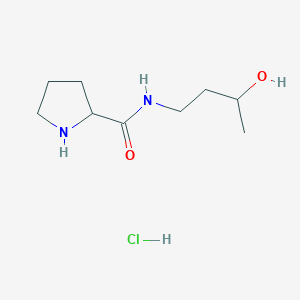
![N-[2-(Dimethylamino)ethyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide dihydrochloride](/img/structure/B1424780.png)
![N-(3-Hydroxypropyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424781.png)
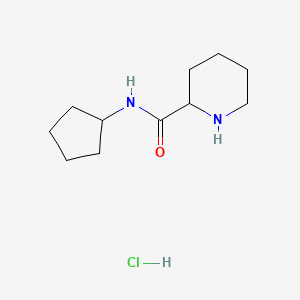
amine](/img/structure/B1424786.png)
![2-[2-(Cyclopropylmethoxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1424787.png)
![Ethyl 6-phenylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1424789.png)
